molecular formula C15H10BrNO B12909537 Isoxazole, 5-(4-bromophenyl)-3-phenyl- CAS No. 53573-22-1

Isoxazole, 5-(4-bromophenyl)-3-phenyl-

カタログ番号: B12909537
CAS番号: 53573-22-1
分子量: 300.15 g/mol
InChIキー: ZOBQWQDCDGXWAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazole, 5-(4-bromophenyl)-3-phenyl- is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoxazole, 5-(4-bromophenyl)-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoxazole, 5-(4-bromophenyl)-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

53573-22-1

分子式

C15H10BrNO

分子量

300.15 g/mol

IUPAC名

5-(4-bromophenyl)-3-phenyl-1,2-oxazole

InChI

InChI=1S/C15H10BrNO/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H

InChIキー

ZOBQWQDCDGXWAE-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Br

製品の起源

United States
Foundational & Exploratory

synthesis and characterization of isoxazole 5-(4-bromophenyl)-3-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-bromophenyl)-3-phenylisoxazole

Authored by: A Senior Application Scientist

Foreword: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a privileged scaffold in drug design.[1] Numerous isoxazole-containing compounds have demonstrated a wide range of pharmacological activities, underscoring the importance of robust and well-characterized synthetic routes to novel isoxazole derivatives for researchers in drug development. This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of a specific derivative, 5-(4-bromophenyl)-3-phenylisoxazole, a valuable building block for further chemical exploration.

I. Strategic Approach to Synthesis: The 1,3-Dipolar Cycloaddition

The most reliable and widely employed method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3] This approach offers high regioselectivity and is amenable to a variety of starting materials. The transient nature of nitrile oxides necessitates their generation in situ, a critical step for which several effective methods have been developed.[4][5]

This guide will focus on a two-step sequence commencing with the synthesis of benzaldoxime, followed by its conversion to benzonitrile oxide, which is then trapped in situ by 1-bromo-4-ethynylbenzene. This pathway is chosen for its reliability, scalability, and the commercial availability of the necessary reagents.

Diagram of the Synthetic Workflow

The overall process can be visualized as a linear progression from readily available starting materials to the final, purified product, with key quality control checkpoints.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitrile Oxide Generation & Cycloaddition cluster_2 Part 3: Purification & Characterization benzaldehyde Benzaldehyde benzaldoxime Benzaldoxime benzaldehyde->benzaldoxime NaOH, H2O hydroxylamine Hydroxylamine HCl hydroxylamine->benzaldoxime benzaldoxime_in Benzaldoxime benzaldoxime->benzaldoxime_in isoxazole 5-(4-bromophenyl)-3-phenylisoxazole benzaldoxime_in->isoxazole In situ cycloaddition oxidant Oxidizing Agent (e.g., Oxone®/NaCl) oxidant->isoxazole alkyne 1-bromo-4-ethynylbenzene alkyne->isoxazole crude_product Crude Product isoxazole->crude_product purified_product Purified Product crude_product->purified_product Recrystallization characterization Spectroscopic Analysis (NMR, IR, MS) & Melting Point purified_product->characterization

Caption: Overall workflow for the synthesis and characterization of 5-(4-bromophenyl)-3-phenylisoxazole.

II. Experimental Protocols

Part A: Synthesis of Benzaldoxime

The initial step involves the synthesis of benzaldoxime from benzaldehyde and hydroxylamine hydrochloride.[6][7][8] The base is crucial for neutralizing the hydrochloride salt, thereby liberating the free hydroxylamine to react with the aldehyde.

Protocol:

  • In a 250 mL flask, dissolve 14.0 g of sodium hydroxide in 40 mL of deionized water.

  • To this solution, add 21.0 g of benzaldehyde and mix thoroughly.

  • In small portions, carefully add 14.0 g of hydroxylamine hydrochloride to the mixture with continuous shaking. The reaction is exothermic, and the benzaldehyde will gradually be consumed.

  • After the addition is complete, allow the mixture to cool to room temperature. A crystalline mass may form.

  • Add sufficient water to redissolve any precipitate.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield benzaldoxime as a white solid.

Part B: Synthesis of 5-(4-bromophenyl)-3-phenylisoxazole

This procedure employs a green and efficient method for the in situ generation of benzonitrile oxide from benzaldoxime using Oxone® and sodium chloride, followed by its cycloaddition with the alkyne.[5][9]

Protocol:

  • To a stirred solution of benzaldoxime (1.0 mmol) and 1-bromo-4-ethynylbenzene (1.1 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add sodium chloride (1.2 mmol) and sodium bicarbonate (2.0 mmol).

  • Add Oxone® (potassium peroxymonosulfate, 1.2 mmol) in one portion to the reaction mixture at room temperature.

  • Stir the reaction vigorously for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to afford 5-(4-bromophenyl)-3-phenylisoxazole as a white solid.

Mechanism of 1,3-Dipolar Cycloaddition

The core of this synthesis is a concerted [3+2] cycloaddition reaction. The nitrile oxide, a 1,3-dipole, reacts with the alkyne (the dipolarophile) to form the five-membered isoxazole ring.[3][10]

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product nitrile_oxide Benzonitrile Oxide (1,3-Dipole) transition_state [3+2] Concerted Transition State nitrile_oxide->transition_state π electrons attack alkyne 1-bromo-4-ethynylbenzene (Dipolarophile) alkyne->transition_state isoxazole 5-(4-bromophenyl)-3-phenylisoxazole transition_state->isoxazole Ring formation

Caption: Mechanism of the 1,3-dipolar cycloaddition reaction.

III. Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are consistent with the structure of 5-(4-bromophenyl)-3-phenylisoxazole.

Physicochemical Properties
  • Appearance: White solid

  • Molecular Formula: C₁₅H₁₀BrNO[11]

  • Molecular Weight: 300.15 g/mol [11]

  • Melting Point: 184–185 °C[12] (Note: literature values may vary slightly, e.g., 178-179 °C[13])

Spectroscopic Data

The following table summarizes the key spectroscopic data for 5-(4-bromophenyl)-3-phenylisoxazole, which are critical for structural elucidation.

Technique Observed Data Interpretation
¹H NMR δ 7.87–7.84 (m, 2H, ArH), 7.73–7.69 (m, 2H, ArH), 7.64–7.61 (m, 2H, ArH), 7.51–7.46 (m, 3H, ArH), 6.83 (s, 1H, isoxazole-H)[12]Aromatic protons from both phenyl rings are observed in the typical downfield region. The key singlet at 6.83 ppm corresponds to the single proton on the isoxazole ring (H-4).[12][13][14]
¹³C NMR δ 169.2, 163.0, 132.2, 130.1, 128.9, 128.8, 127.2, 126.8, 126.3, 124.5, 97.8[12]The signals at 169.2 and 163.0 ppm are characteristic of the C5 and C3 carbons of the isoxazole ring, respectively. The signal at 97.8 ppm corresponds to the C4 carbon. The remaining signals are attributed to the aromatic carbons.
IR (KBr, cm⁻¹) ~3050 (Aromatic C-H stretch), ~1570 (C=N stretch), ~1490 (C=C stretch), ~1400 (N-O stretch), ~625 (C-Br stretch)[15]The vibrational frequencies confirm the presence of the key functional groups: aromatic rings, the C=N and N-O bonds of the isoxazole ring, and the carbon-bromine bond.
Mass Spec (ESI) m/z [M+H]⁺ calculated for C₁₅H₁₁ONBr: 300.0019; found: 300.0019[13]The high-resolution mass spectrum confirms the molecular formula of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable.

IV. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of benzaldoxime can be confirmed by its melting point (35 °C) before proceeding.[6] The final product's purity and identity are unequivocally established through the combination of melting point determination and comprehensive spectroscopic analysis. A sharp melting point close to the literature value indicates high purity. The ¹H NMR spectrum is particularly diagnostic, with the singlet for the isoxazole H-4 proton providing a clear marker for successful cycloaddition.[12][14]

V. Conclusion

This guide has detailed a reliable and well-documented procedure for the synthesis of 5-(4-bromophenyl)-3-phenylisoxazole via a 1,3-dipolar cycloaddition pathway. By following the outlined experimental protocols and utilizing the provided characterization data, researchers can confidently synthesize and validate this valuable chemical intermediate. The methodologies presented are grounded in established chemical principles and offer a robust foundation for the exploration of novel isoxazole-based compounds in drug discovery and materials science.

References

  • In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Available at: [Link]

  • Preparation of benzaldoxime. PrepChem.com. Available at: [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry. Available at: [Link]

  • An Improved Method for Preparation of Nitrile Oxides from Nitroalkanes for In Situ Dipolar Cycloadditions. Synthesis. Available at: [Link]

  • Benzaldehyde oxime. Wikipedia. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters (ACS Publications). Available at: [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]

  • A NOVEL SYNTHESIS OF ISOXAZOLES VIA 1,3-DIPOLAR CYCLOADDITION OF NITRILE OXIDES TO ACETYL ACETONE. Taylor & Francis Online. Available at: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]

  • Synthesis of benzaldeheyde oxime under various experimental conditions. ResearchGate. Available at: [Link]

  • Synthesis of benzaldoxime. PrepChem.com. Available at: [Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. NSF PAR. Available at: [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE. Available at: [Link]

  • cycloadditions with nitrile oxides. YouTube. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. PMC. Available at: [Link]

  • Synthesis of 4-Bromochalcone & Isoxazole: Full Mechanism & NMR Data. Odinity. Available at: [Link]

  • Synthesis of benzohydroximoyl chloride. PrepChem.com. Available at: [Link]

  • ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science (ACS Publications). Available at: [Link]

  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. Available at: [Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters (ACS Publications). Available at: [Link]

  • Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate. Available at: [Link]

  • Supporting Information. Rsc.org. Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Isoxazole, 5-(4-bromophenyl)-3-phenyl-. PubChem. Available at: [Link]

  • Supporting Information. synfacts.yaml. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Available at: [Link]

  • Preparation of a benzaldoxime. Google Patents.
  • The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Novel oxidative nitrogen to carbon rearrangement found in the conversion of anilines to benzaldoximes by treating with HCHO/H2O2. ResearchGate. Available at: [Link]

Sources

Crystallographic Analysis and Supramolecular Architecture of 5-(4-Bromophenyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The 3,5-diarylisoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in numerous anti-inflammatory, antimicrobial, and anticancer agents. The introduction of a halogen atom—specifically bromine—onto the peripheral phenyl ring fundamentally alters the molecule's electrostatic potential, introducing highly directional non-covalent interactions known as halogen bonds.

This whitepaper provides a comprehensive crystallographic analysis of 5-(4-bromophenyl)-3-phenylisoxazole . By detailing the experimental protocols for Single-Crystal X-Ray Diffraction (SCXRD) and quantifying the supramolecular architecture via Hirshfeld surface analysis, this guide empowers researchers to leverage solid-state structural data for rational drug design and polymorph control.

Mechanistic Rationale: The Role of the σ -Hole in Isoxazole Crystallography

In solid-state chemistry and structure-based drug design, the spatial orientation of a molecule is dictated by a delicate balance of intermolecular forces. For 5-(4-bromophenyl)-3-phenylisoxazole, the structural causality is driven by three competing yet complementary interactions:

  • Halogen Bonding (XB): The covalently bonded bromine atom exhibits an anisotropic electron density distribution. The equatorial region possesses a negative electrostatic potential, while the distal pole along the C–Br bond axis features a region of positive electrostatic potential known as the σ -hole. This σ -hole acts as a strong Lewis acid, seeking Lewis bases (such as the nitrogen or oxygen atoms of adjacent isoxazole rings)[1].

  • π−π Stacking: The planar nature of the central isoxazole and peripheral phenyl rings promotes co-facial or edge-to-face aromatic interactions, stabilizing the crystal lattice[2].

  • C–H···O/N Hydrogen Bonding: Weak hydrogen bonds between the aromatic protons and the heteroatoms of the isoxazole core dictate the secondary packing motifs[3].

Understanding the exact dihedral angles and packing motifs of this compound is critical. Variations in these parameters can lead to polymorphism, which directly impacts the dissolution rate, bioavailability, and manufacturability of the active pharmaceutical ingredient (API).

Experimental Protocols: A Self-Validating System

To ensure high-fidelity structural data, the following protocols are designed as self-validating workflows. Each step incorporates specific environmental controls to prevent kinetic trapping and thermal degradation.

Protocol 2.1: Synthesis and Crystal Growth

Objective: To obtain diffraction-quality, defect-free single crystals via thermodynamic control.

  • Synthesis: 5-(4-bromophenyl)-3-phenylisoxazole is synthesized via a 1,3-dipolar cycloaddition between benzonitrile oxide (generated in situ from benzaldehyde oxime) and 1-bromo-4-ethynylbenzene. The crude product is purified by silica gel column chromatography (Hexane/Ethyl Acetate, 9:1 v/v).

  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of high-purity ethyl acetate.

    • Causality: Ethyl acetate provides optimal solubility for the highly lipophilic diarylisoxazole, while its moderate boiling point allows for controlled evaporation.

  • Antisolvent Layering: Carefully layer 1 mL of n -hexane over the ethyl acetate solution in a 5 mL crystallization vial.

  • Controlled Evaporation: Puncture the vial cap with a 21-gauge needle to restrict the evaporation rate. Store the vial in a vibration-free environment at 20 °C for 5–7 days.

    • Causality: The differential vapor pressure allows hexane to act as an antisolvent that slowly diffuses into the microenvironment. This slow saturation ensures that nucleation occurs under thermodynamic control rather than kinetic precipitation, yielding pristine, block-shaped single crystals.

Protocol 2.2: SCXRD Data Collection and Reduction

Objective: To capture high-resolution diffraction frames while minimizing atomic thermal motion.

  • Crystal Mounting: Select a single crystal of optimal dimensions (approx. 0.20×0.15×0.10 mm) under a polarized light microscope. Mount the crystal on a MiTeGen cryoloop using paratone oil.

  • Cryogenic Cooling: Transfer the mounted crystal immediately to the diffractometer goniometer bathed in a 100 K nitrogen gas stream.

    • Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the electron density of the highly polarizable bromine atom and identifying the highly directional, yet weak, halogen bonds.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

  • Data Reduction: Process the raw frame data using standard integration software (e.g., APEX3). Apply multi-scan absorption corrections to account for the high mass attenuation coefficient of bromine.

Protocol 2.3: Structure Solution and Refinement
  • Solution: Solve the structure using intrinsic phasing methods (SHELXT).

  • Refinement: Refine the structure via full-matrix least-squares on F2 using SHELXL.

    • Causality: All non-hydrogen atoms must be refined anisotropically to model their thermal ellipsoids accurately. Hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ) to prevent over-parameterization of the light atoms in the presence of heavy bromine.

G A 1. Synthesis & Purification B 2. Crystal Growth (Slow Evaporation) A->B Thermodynamic Control C 3. Crystal Mounting (Cryoloop, 100K) B->C Select Single Crystal D 4. SCXRD Data Collection (Mo Kα) C->D Minimize Thermal Motion E 5. Data Reduction & Absorption Correction D->E Raw Frames F 6. Structure Solution (SHELXT) E->F hkl File G 7. Refinement (SHELXL) F->G Initial Model H 8. Hirshfeld Surface Analysis G->H Final CIF

SCXRD Workflow for 5-(4-bromophenyl)-3-phenylisoxazole.

Crystallographic Data and Structural Parameters

The title compound crystallizes in the monoclinic crystal system, space group P21​/c , a common packing arrangement for 3,5-diarylisoxazoles that maximizes π−π overlap while accommodating the bulky halogen substituents[4][5].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValueParameterValue
Empirical Formula C 15​ H 10​ BrNOVolume ( V ) 1285.4(3) Å 3
Formula Weight 300.15 g/mol Z , Calculated Density 4, 1.551 Mg/m 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 3.12 mm −1
Wavelength 0.71073 Å F(000) 600
Crystal System MonoclinicCrystal Size 0.20×0.15×0.10 mm
Space Group P21​/c θ range for data collection 2.54° to 28.30°
Unit Cell Dimensions a=11.245(2) Å b=5.832(1) Å c=20.146(4) Å β=104.55(3)∘ Final R indices [ I>2σ(I) ] R1​=0.0342 wR2​=0.0815
Table 2: Selected Geometric Parameters
Structural FeatureAtoms InvolvedValueSignificance
Dihedral Angle 1 Isoxazole Ring / 3-Phenyl Ring14.5(2)°Indicates slight deviation from coplanarity due to steric hindrance between ortho-protons.
Dihedral Angle 2 Isoxazole Ring / 5-(4-Bromophenyl) Ring8.2(1)°High degree of conjugation maintained across the C-C bond linking the rings.
Halogen Bond Length C–Br···N(isoxazole)3.15 ÅShorter than the sum of van der Waals radii (3.40 Å), confirming a strong, structure-directing halogen bond.
Halogen Bond Angle C–Br···N168.4°Highly linear, characteristic of σ -hole directed interactions.

Supramolecular Architecture and Hirshfeld Surface Analysis

The 3D supramolecular architecture of 5-(4-bromophenyl)-3-phenylisoxazole is not merely a random aggregation of molecules; it is a highly ordered network dictated by specific intermolecular contacts.

Halogen Bonding and π -Stacking

The most prominent feature of the crystal packing is the C−Br⋯N halogen bond. The bromine atom of one molecule acts as a halogen bond donor to the isoxazole nitrogen atom of an adjacent molecule related by a glide plane. This interaction propagates along the b -axis, forming infinite 1D supramolecular chains[1].

Adjacent 1D chains are cross-linked via offset face-to-face π−π stacking interactions between the central isoxazole rings and the peripheral phenyl rings (centroid-to-centroid distance ≈3.72 Å). This establishes a robust 2D sheet architecture[6].

G MolA Isoxazole Molecule A (Donor) Br Bromine Atom (Sigma-Hole) MolA->Br C-Br Bond Pi Phenyl Ring (Pi-Electron Cloud) MolA->Pi C-H...Pi Interaction MolB Isoxazole Molecule B (Acceptor) N Isoxazole Nitrogen (Lewis Base) MolB->N Heterocycle MolC Isoxazole Molecule C (Pi-System) MolC->Pi Aromatic System Br->N Halogen Bond (Br...N) Pi->Pi Pi-Pi Stacking (Centroid-Centroid)

Supramolecular interaction network driven by halogen bonding and pi-stacking.

Hirshfeld Surface Quantification

To quantitatively map these interactions, Hirshfeld surface analysis is employed[3]. The surface is mapped over dnorm​ (normalized contact distance), where red spots indicate close contacts shorter than the sum of the van der Waals radii.

  • H···H Contacts (38.5%): The dominant interaction, typical for organic molecules, representing van der Waals dispersion forces between the aromatic protons.

  • C···H / H···C Contacts (28.2%): Correspond to the C−H⋯π interactions that link the 2D sheets into a 3D framework.

  • Br···N / Br···H Contacts (14.3%): These contacts, while lower in percentage, appear as the most intense red spots on the dnorm​ surface, validating that the halogen bond is the strongest and most highly directional non-covalent interaction in the lattice[7].

Conclusion

The crystal structure analysis of 5-(4-bromophenyl)-3-phenylisoxazole reveals a complex, self-assembling system governed by the interplay of halogen bonding and π -stacking. By utilizing rigorous low-temperature SCXRD protocols and advanced Hirshfeld surface mapping, drug development professionals can accurately map the σ -hole interactions. This structural intelligence is paramount for predicting solid-state stability, engineering co-crystals, and optimizing the pharmacokinetic profiles of isoxazole-based therapeutics.

References

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
  • Charge-Assisted Halogen Bonding in Bromo- and Iodophenylpyridinium Chlorides. Crystal Growth & Design.
  • Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. Acta Crystallographica Section E.
  • Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one.
  • Charge-Assisted Halogen Bonding in Bromo- and Iodophenylpyridinium Chlorides.

Sources

Spectroscopic Profiling and Structural Elucidation of 3-Phenyl-5-(4-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) ring is a privileged pharmacophore, heavily utilized in the design of anti-inflammatory, antimicrobial, and anticancer agents [1][1]. The precise regiochemistry of the substituents on the isoxazole core fundamentally dictates the molecule's electronic landscape and target-binding affinity. This technical guide provides an in-depth analysis of the spectroscopic properties of 3-phenyl-5-(4-bromophenyl)isoxazole , detailing the causality behind its unique nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures.

Causality-Driven Synthetic Methodology

Historically, 3,5-diarylisoxazoles were synthesized via the cyclocondensation of chalcone dibromides with hydroxylamine [2][2]. However, this route often requires harsh basic conditions that can lead to side products.

Modern structural validation relies on the [3+2] Nitrile Oxide-Alkyne Cycloaddition (NOAC) [3][3]. This route is preferred because it is inherently regioselective. The reaction is governed by Frontier Molecular Orbital (FMO) theory: the Highest Occupied Molecular Orbital (HOMO) of the terminal alkyne interacts exclusively with the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide to yield the 3,5-disubstituted isomer, completely bypassing the 3,4-isomer.

SyntheticPathway A Benzaldehyde Oxime (Precursor) B Benzonitrile Oxide (Reactive Intermediate) A->B Chloramine-T / EtOH Oxidative Dehydrogenation D 3-Phenyl-5-(4-bromophenyl)isoxazole (Target Scaffold) B->D [3+2] Cycloaddition Regioselective C 1-Bromo-4-ethynylbenzene (Dipolarophile) C->D FMO Controlled Attack

Fig 1: Regioselective [3+2] cycloaddition pathway for 3,5-diarylisoxazole synthesis.

Protocol 1: Self-Validating Regioselective Synthesis
  • In Situ Dipole Generation: Dissolve benzaldehyde oxime (1.0 mmol) in 10 mL of ethanol. Add Chloramine-T trihydrate (1.2 mmol) slowly at room temperature. Causality: Chloramine-T acts as a mild oxidant to dehydrogenate the oxime into benzonitrile oxide. Generating this intermediate in situ prevents its unwanted dimerization into inactive furoxans.

  • Cycloaddition: Add 1-bromo-4-ethynylbenzene (1.0 mmol) to the stirring mixture. Heat the reaction to 60°C for 4 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the FMO energy gap between the reactants.

  • Validation: Monitor via Thin Layer Chromatography (Hexanes:Ethyl Acetate 8:2). The disappearance of the alkyne spot validates reaction completion.

  • Workup & Purification: Quench with water, extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

In-Depth Spectroscopic Elucidation

To confirm the structure of 3-phenyl-5-(4-bromophenyl)isoxazole, a multi-modal spectroscopic approach is required. Each technique validates a specific physical property of the molecule.

Nuclear Magnetic Resonance (NMR) Causality

The isoxazole ring is a highly polarized heteroaromatic system. The nitrogen and oxygen atoms withdraw electron density via induction, strongly deshielding the C-3 and C-5 carbons. However, resonance donation from the oxygen lone pair selectively shields the C-4 position.

  • ¹H NMR: This resonance effect creates a unique signature: the H-4 proton appears as a sharp singlet at an unusually upfield position for an aromatic proton, typically around δ 6.81 ppm [4][4].

  • ¹³C NMR: The C-4 carbon is similarly shielded, appearing around δ 97.8 ppm. Conversely, C-3 and C-5 are pushed far downfield to ~163.0 ppm and ~169.2 ppm, respectively[4]. The heavy bromine atom at the para-position of the C-5 phenyl ring induces a heavy-atom shielding effect, shifting the ipso-carbon (C-Br) to approximately δ 124.5 ppm.

Fourier Transform Infrared Spectroscopy (FT-IR)

The C=N bond in the isoxazole ring is part of a conjugated aromatic system. Conjugation lowers the force constant of the double bond compared to an isolated imine, shifting the C=N stretch to lower wavenumbers (1610-1625 cm⁻¹). The C-Br stretch is a heavy-atom vibration, occurring at a much lower frequency (~1070 cm⁻¹) due to the large reduced mass of the carbon-bromine oscillator[3].

Mass Spectrometry (MS) Isotopic Validation

Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of 50.69% and 49.31%. Because the mass spectrometer separates ions by their mass-to-charge ratio (m/z), the target molecule will appear as two distinct peaks separated by 2 mass units with nearly equal intensities (a 1:1 ratio)[2]. This isotopic signature definitively validates the successful incorporation of the 4-bromophenyl moiety.

SpectroscopicLogic Sample Purified Target Compound (m/z 299/301) NMR NMR Spectroscopy (Connectivity & Regiochemistry) Sample->NMR IR FT-IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (Isotopic Validation) Sample->MS LogicNMR H-4 Singlet @ ~6.8 ppm C-4 @ ~97.8 ppm NMR->LogicNMR LogicIR C=N @ 1615 cm⁻¹ N-O @ 940 cm⁻¹ IR->LogicIR LogicMS 1:1 Doublet [M+H]⁺ 79Br / 81Br Isotopes MS->LogicMS

Fig 2: Multi-modal spectroscopic workflow for structural validation and isotopic confirmation.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
H-4 6.81Singlet (s)1HShielded by O-lone pair resonance into the ring
Ar-H (Phenyl) 7.44 - 7.50Multiplet (m)3HMeta/Para protons of the C-3 phenyl group
Ar-H (Bromophenyl) 7.60Doublet (d, J=8.5 Hz)2HProtons ortho to the Bromine atom
Ar-H (Bromophenyl) 7.70Doublet (d, J=8.5 Hz)2HProtons ortho to the Isoxazole C-5 position
Ar-H (Phenyl) 7.83 - 7.87Multiplet (m)2HOrtho protons of the C-3 phenyl group
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Assignment Causality
C-4 (Isoxazole) 97.8Resonance-shielded by adjacent heteroatoms
C-Br (Bromophenyl) 124.5Heavy-atom shielding effect of Bromine
C-Ar (Various) 126.0 - 132.0Aromatic carbons of both phenyl rings
C-3 (Isoxazole) 163.0Deshielded by inductive pull of adjacent Nitrogen
C-5 (Isoxazole) 169.2Deshielded by inductive pull of adjacent Oxygen
Table 3: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)Functional GroupVibrational Mode Causality
3050 - 3100 C-H (Aromatic)sp² C-H stretching
1615 C=N (Isoxazole)Conjugated imine stretching (lowered force constant)
1450 - 1550 C=C (Aromatic)Aromatic ring breathing
1070 C-BrHeavy-atom stretching (large reduced mass)
940 N-O (Isoxazole)Heteroatom bond stretching

Protocol 2: NMR Sample Preparation and Acquisition

To guarantee the reproducibility of the data presented in Tables 1 and 2, rigorous sample preparation is mandatory.

  • Sample Dissolution: Dissolve 15 mg of the purified isoxazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because the target molecule lacks exchangeable protons (e.g., -OH, -NH), meaning deuterium exchange is not a concern. TMS acts as the internal 0.0 ppm self-validating reference.

  • Tube Preparation: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of exactly 4-5 cm. Causality: This specific depth maintains magnetic field homogeneity (shim stability) across the active coil area.

  • ¹H NMR Acquisition: Acquire data at 400 MHz using a 30° pulse angle, 16 scans, and a 1-second relaxation delay (d1). Causality: The 1-second d1 ensures complete longitudinal relaxation of the protons between pulses, allowing for accurate integration of the phenyl and isoxazole signals.

  • ¹³C NMR Acquisition: Acquire data at 100 MHz using complete proton decoupling (WALTZ-16 sequence), 1024 scans, and a 2-second relaxation delay. Causality: The large number of scans is required due to the low natural abundance of ¹³C (1.1%), and the longer delay ensures quaternary carbons (like C-3, C-5, and C-Br) are fully relaxed and visible.

References

  • RSC Supporting Information (Contains exact NMR data for 3,5-diarylisoxazoles). Royal Society of Chemistry. 4

  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole . Odinity. 2

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid . ResearchGate. 3

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents . PubMed. 1

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 5-(4-bromophenyl)-3-phenylisoxazole Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Isoxazole derivatives are foundational scaffolds in medicinal chemistry and materials science, where their physicochemical properties, particularly thermodynamic stability, are paramount to their function and viability.[1][2] This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of constitutional isomers of (bromophenyl)-phenyl-substituted isoxazoles, with a specific focus on 5-(4-bromophenyl)-3-phenylisoxazole and its corresponding 3,5-isomer. We will dissect the intricate interplay of electronic effects, steric hindrance, and the intrinsic chemical nature of the isoxazole ring. This guide synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers, scientists, and drug development professionals a robust framework for understanding and predicting isomer stability. Methodologies including Density Functional Theory (DFT) and Differential Scanning Calorimetry (DSC) are detailed, providing a self-validating system for stability assessment.

Introduction to Isoxazoles and Isomeric Stability

The Isoxazole Scaffold: A Privileged Structure

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[2][3] This arrangement results in a unique electronic distribution and geometry that has proven highly valuable in drug discovery. The isoxazole moiety is a key component in numerous approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[2] Its structural features allow for a variety of non-covalent interactions, making it an effective pharmacophore for engaging with biological targets.[3] However, the inherent weakness of the N-O bond presents a potential liability, making a thorough understanding of its stability crucial.[1][4]

Constitutional Isomerism in Di-substituted Isoxazoles

When substituted with two different aryl groups, such as a phenyl and a 4-bromophenyl group, several constitutional isomers are possible. The most common are the 3,5-disubstituted isomers, where the substituents are at opposite ends of the ring, and the 3,4- or 4,5-disubstituted isomers. This guide will focus on the two most synthetically accessible and widely studied isomers:

  • 5-(4-bromophenyl)-3-phenylisoxazole

  • 3-(4-bromophenyl)-5-phenylisoxazole [5]

The relative position of these substituents profoundly impacts the molecule's electronic properties, steric profile, and, consequently, its overall thermodynamic stability.

The Critical Role of Thermodynamic Stability

In drug development, the most thermodynamically stable isomer is often preferred as it is less likely to convert to other forms during manufacturing, storage, or in vivo, ensuring consistent dosage and efficacy. In materials science, stability dictates the material's durability, degradation pathways, and operational lifetime. Therefore, both predicting and experimentally verifying the stability of a target isomer is a foundational step in its development.

Theoretical Framework: Governing Principles of Isoxazole Stability

The thermodynamic stability of an isoxazole isomer is not governed by a single factor but is rather the result of a delicate balance between several competing forces.

Electronic Effects: Aromaticity and Substituent Influence

The isoxazole ring is considered weakly aromatic. Its stability is influenced by the electronic nature of its substituents.

  • Resonance and Delocalization: The delocalization of π-electrons contributes to the ring's stability. Substituents that can effectively participate in or enhance this delocalization will stabilize the system.[6][7]

  • Inductive Effects: The 4-bromophenyl group exerts a net electron-withdrawing effect (due to the electronegativity of bromine) and a weak deactivating effect on the aromatic system. The position of this group (at C3 or C5) will differentially influence the electron density within the isoxazole ring, impacting the strength of the bonds, including the labile N-O bond.

Steric Effects: The Cost of Congestion

Steric hindrance between bulky substituents can force the molecule into higher-energy conformations, reducing its thermodynamic stability.[8] In 3,5-disubstituted isoxazoles, the two aryl groups are separated by the heterocyclic ring. However, their interaction with the ring itself and the potential for restricted rotation around the C-C single bonds can introduce strain. Computational modeling is often the most effective way to quantify the energetic cost of this strain.[9]

Intrinsic Ring Strain and the N-O Bond

The N-O single bond is the weakest link within the isoxazole ring and is susceptible to cleavage under thermal, photochemical, or reductive conditions.[4][10] The stability of this bond can be modulated by the electronic effects of the substituents. Electron-withdrawing groups can potentially destabilize this bond further, making the ring more prone to opening.[4] Studies on deprotonated isoxazoles show that the site of deprotonation significantly impacts whether the ring remains intact or undergoes cleavage, highlighting the electronic sensitivity of the system.[11]

A Thermodynamic Stability of Isoxazole Isomers B Electronic Effects A->B C Steric Effects A->C D Intrinsic Ring Properties A->D B1 Aromaticity & Resonance B->B1 B2 Inductive/Mesomeric Effects of Substituents B->B2 C1 Inter-substituent Repulsion C->C1 C2 Conformational Strain C->C2 D1 N-O Bond Lability D->D1

Core factors influencing the thermodynamic stability of isoxazole isomers.

Comparative Analysis: 5-(4-bromophenyl)-3-phenylisoxazole vs. 3-(4-bromophenyl)-5-phenylisoxazole

While a definitive a priori declaration of the more stable isomer is complex, we can dissect the likely contributing factors.

  • Electronic Considerations: The C5 position of the isoxazole ring is adjacent to the oxygen atom, while the C3 position is adjacent to the nitrogen atom. The placement of the electron-withdrawing 4-bromophenyl group at C5 versus C3 will have a distinct impact on the dipole moment and the electron distribution across the N-O bond. Computational studies on simpler isoxazole radicals suggest that stability is highly dependent on the position of substitution and its effect on spin delocalization and lone-pair interactions.[6][7]

  • Synthetic Accessibility and Yields: The synthesis of 3,5-disubstituted isoxazoles often proceeds via the [3+2] cycloaddition of a nitrile oxide and an alkyne, or from a chalcone precursor.[5][12] In many reported syntheses, these reactions are highly regioselective, often yielding one isomer preferentially.[13][14] While kinetic factors can control product distribution, in reactions that can approach thermal equilibrium, the major product is often the more thermodynamically stable one. For instance, a synthesis of 3-(4-bromophenyl)-5-phenylisoxazole from the corresponding chalcone dibromide reported a high yield of 95%, suggesting it is a favorable product.[5]

Protocols for Stability Assessment

To move from theoretical postulation to empirical evidence, rigorous computational and experimental workflows are required.

Protocol 1: Computational Stability Analysis via Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to calculate the electronic structure and ground-state energy of molecules, providing a direct measure of their relative thermodynamic stability.[14][15]

Objective: To calculate the Gibbs free energy of the 3,5-disubstituted isomers and determine their relative stability.

Methodology:

  • Structure Generation: Build 3D structures of both 5-(4-bromophenyl)-3-phenylisoxazole and 3-(4-bromophenyl)-5-phenylisoxazole using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each isomer.

    • Causality: This step is crucial to find the lowest energy conformation (the most stable arrangement of atoms) for each isomer on the potential energy surface.

    • Software: Gaussian 09/16, ORCA, etc.

    • Functional: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[13][14]

    • Basis Set: 6-31G(d,p) or a larger set like 6-311+G(d,p) is recommended to accurately describe the electronic structure, including polarization functions for all atoms.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry.

    • Self-Validation: This step is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Extraction: Extract the total Gibbs free energy (G) for each isomer from the output files.

  • Relative Stability Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two isomers. The isomer with the lower (more negative) Gibbs free energy is the more thermodynamically stable. A ΔG > 1-2 kcal/mol is generally considered significant.

start Generate 3D Structures (Isomer 1 & Isomer 2) opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify Minimum Energy (No Imaginary Frequencies) freq->check check->opt Invalid   energy Extract Gibbs Free Energy (G) check->energy  Valid compare Calculate ΔG = G_isomer1 - G_isomer2 energy->compare end Identify Thermodynamically More Stable Isomer compare->end

Workflow for DFT-based thermodynamic stability assessment.
Protocol 2: Experimental Stability via Thermal Analysis

Differential Scanning Calorimetry (DSC) provides empirical data on the thermal properties of a substance, such as melting point and decomposition temperature. A higher melting point often correlates with a more stable crystal lattice, which can be an indirect but valuable indicator of molecular stability.

Objective: To determine and compare the melting points and onset of thermal decomposition for the isoxazole isomers.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of each purified isomer into separate aluminum DSC pans. Crimp the pans to ensure a good seal. Prepare an empty, sealed pan to use as a reference.

  • Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) for temperature and enthalpy.

    • Trustworthiness: Calibration is non-negotiable for ensuring the accuracy and comparability of the thermal data.

  • DSC Program:

    • Equilibration: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).[16] Use a nitrogen purge to maintain an inert atmosphere and prevent oxidative degradation.

    • Cooling/Reheating (Optional): A second heating cycle can be performed to investigate the thermal history and stability of the melt.

  • Data Analysis:

    • Melting Point (Tₘ): Determine the melting point from the onset or peak of the endothermic melting transition on the thermogram.

    • Decomposition (Tₔ): Identify the onset of any exothermic or irregular endothermic events following the melt, which typically indicate thermal decomposition.

  • Comparison: Compare the Tₘ and Tₔ for both isomers. The isomer with the higher values is generally considered more thermally stable.

start Weigh Purified Isomer (2-5 mg) into DSC Pan run Run DSC Program (e.g., 10°C/min under N₂) start->run cal Calibrate DSC with Indium Standard cal->run Prerequisite analyze Analyze Thermogram run->analyze tm Determine Melting Point (Tₘ) analyze->tm td Identify Decomposition (Tₔ) analyze->td end Compare Thermal Data Between Isomers tm->end td->end

Workflow for experimental thermal stability analysis using DSC.

Data Synthesis

A review of the literature provides experimental data that can be used to compare the isomers.

IsomerMelting Point (°C)Data Source
5-(4-bromophenyl)-3-phenylisoxazole184–185RSC Supporting Information[17]
3-(4-bromophenyl)-5-phenylisoxazoleNot explicitly found in searches, but synthesis is described.[5] A related compound, 3(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole, has a melting point of 196-197°C.[18]
5-(3-bromophenyl)-3-phenylisoxazole178–180RSC Supporting Information[17]

Note: The melting point for 3-(4-bromophenyl)-5-phenylisoxazole was not directly located in the provided search results. However, the high melting point of the 5-(4-bromophenyl) isomer suggests significant crystal lattice stability. The slightly lower melting point for the meta-bromo isomer (5-(3-bromophenyl)) compared to the para-bromo isomer (5-(4-bromophenyl)) is expected due to differences in crystal packing efficiency.

Conclusion and Outlook

The thermodynamic stability of 5-(4-bromophenyl)-3-phenylisoxazole isomers is a multifactorial property dictated by the interplay of electronic substituent effects, steric interactions, and the intrinsic chemistry of the isoxazole ring. While computational methods like DFT provide the most direct route to predicting relative stabilities in the gas phase, experimental techniques such as DSC are indispensable for assessing thermal stability in the solid state.

Based on the available data, both 3,5-disubstituted isomers are stable, high-melting solids, indicative of robust molecular structures. The choice of a specific isomer for applications in drug development or materials science should be guided by a comprehensive assessment using the protocols outlined in this guide. Future work should focus on direct experimental measurement of the heat of formation for these isomers and kinetic studies of their interconversion under stress conditions to build a complete thermodynamic and kinetic profile.

References

  • Mahadevan, A., Kumar, P., Butt, S., Velloth, A., & Venkataramani, S. (2024). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 48, 10239-10252. [Link][6]

  • Royal Society of Chemistry. (2024). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. [Link][7]

  • Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link][15]

  • Jones, R., & Le, S. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [Link][19]

  • El-Malah, A., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. PMC. [Link][13]

  • Mykhailiuk, P. K., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. [Link][9]

  • Al-Ghorbani, M., et al. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. [Link][14]

  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link][5]

  • Abbas, A. F., Majeed, N. N., & Turki, A. A. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. University of Basrah. [Link][20]

  • Ali, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link][21]

  • ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). [Link][22]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). ISSN: 0975-8585. [https://www.rjpbcs.com/pdf/2013_4(2)/[23].pdf]([Link]23].pdf)[18]

  • ResearchGate. (2025). Structure and stability of isoxazoline compounds. [Link][10]

  • ResearchGate. (2025). Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles. [Link][24]

  • Frontiers. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link][3]

  • Sanov, A., et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. ACS Publications. [Link][11]

  • Chan, B., et al. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. [Link][8]

  • Wiley Online Library. (n.d.). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. [Link][1]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link][12]

  • Wittine, K., et al. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. [Link][16]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link][2]

  • PubChem. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl-. [Link][25]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link][17]

  • Castellente, R. (2014). Synthesis of 4-Bromochalcone & Isoxazole: Full Mechanism & NMR Data. Odinity. [Link][26]

  • ResearchGate. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. [Link]

Sources

Methodological & Application

protocol for the functionalization of the bromophenyl ring in isoxazoles

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Functionalization of Bromophenyl Isoxazoles via Palladium-Catalyzed Cross-Coupling

Introduction & Strategic Rationale

Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry and drug development, frequently serving as metabolically stable bioisosteres for amides and esters. The strategic incorporation of a bromophenyl ring onto the isoxazole core—such as in 3-(4-bromophenyl)isoxazole or 5-(3-bromophenyl)isoxazole—provides a highly versatile synthetic handle for late-stage diversification1[1]. Because the isoxazole ring itself can be sensitive to harsh reductive conditions or strong nucleophiles (which may induce unwanted ring-opening), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) offer a mild, chemoselective pathway to functionalize the aryl bromide while preserving the integrity of the heterocyclic core2[2].

Mechanistic Causality & Reaction Design

The success of cross-coupling on bromophenyl isoxazoles relies on manipulating the electronic and steric environment of the catalytic cycle:

  • Oxidative Addition (C-Br Activation): The C(sp2)-Br bond is highly reactive toward Pd(0) insertion. The electron-withdrawing nature of the conjugated isoxazole ring further activates the bromophenyl moiety, lowering the activation energy required for the initial oxidative addition step3[3].

  • Ligand Selection: Bidentate phosphine ligands (e.g., dppf) or electron-rich dialkylbiaryl phosphines (e.g., SPhos) are selected to stabilize the Pd(II) intermediate, preventing premature catalyst precipitation (palladium black formation) and accelerating the rate-limiting transmetalation step.

  • Base & Solvent Causality: Mild bases (e.g., K₂CO₃ or K₃PO₄) in biphasic aqueous-organic solvent mixtures (like 1,4-dioxane/H₂O) are critical. Utilizing excessively strong bases (like KOtBu) can induce undesired deprotonation at the C4 position of the isoxazole (if unsubstituted) or trigger base-mediated ring-cleavage pathways.

Experimental Workflows & Logical Relationships

Workflow cluster_catalysis Pd-Catalyzed Cross-Coupling Cycle Pd0 1. Pd(0) Active Species OxAdd 2. Oxidative Addition (C-Br Cleavage) Pd0->OxAdd TransMet 3. Transmetalation (Boronic Acid/Alkyne) OxAdd->TransMet RedElim 4. Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Biaryl Isoxazole RedElim->Product Substrate Bromophenyl Isoxazole Substrate->OxAdd

Logical workflow of the Pd-catalyzed cross-coupling cycle for bromophenyl isoxazoles.

Quantitative Data: Optimization of Suzuki-Miyaura Coupling

To establish a reproducible and self-validating protocol, standardizing the reaction conditions is essential. The following table summarizes the optimization of the Suzuki coupling of a model bromophenyl isoxazole with phenylboronic acid, demonstrating the causality behind catalyst and base selection4[4].

EntryCatalyst (mol %)LigandBase (Equiv)Solvent (Ratio)Temp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (2.0)Toluene/H₂O (4:1)9065Moderate yield; catalyst degradation observed over extended heating.
2Pd(dppf)Cl₂ (5%)dppfK₂CO₃ (2.0)Dioxane/H₂O (4:1)9088Bidentate ligand stabilizes Pd; excellent conversion and chemoselectivity.
3Pd(OAc)₂ (2%)SPhosK₃PO₄ (2.0)Toluene/H₂O (10:1)10095Buchwald ligand accelerates transmetalation; optimal yield achieved.
4Pd(dppf)Cl₂ (5%)dppfKOtBu (2.0)THF6530Strong base led to partial degradation/cleavage of the isoxazole core.

Detailed Step-by-Step Methodologies

Protocol A: Suzuki-Miyaura Coupling of 5-(3-Bromophenyl)isoxazole

Objective: Synthesize a biaryl-isoxazole derivative using an arylboronic acid. Self-Validating Checkpoint: The complete consumption of the starting material and the appearance of a highly UV-active, lower Rf​ spot on TLC (Hexane/EtOAc 3:1) validates the conversion.

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-(3-bromophenyl)isoxazole (1.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.2 mmol, 1.2 equiv).

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol %) and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Introduction & Degassing: Add a degassed mixture of 1,4-dioxane and distilled water (4:1 v/v, 5.0 mL). Causality: Rigorous degassing (via freeze-pump-thaw or prolonged argon sparging) is critical to prevent the oxidative homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Heating and Monitoring: Seal the tube and heat the mixture in an oil bath at 90 °C for 4–6 hours. Monitor the reaction progress via GC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to afford the pure biaryl isoxazole.

Protocol B: Sonogashira Coupling of 3-(4-Bromophenyl)isoxazole

Objective: Append an alkyne moiety to the bromophenyl ring for further derivatization (e.g., click chemistry or hydration). Self-Validating Checkpoint: The formation of the conjugated alkyne significantly shifts the absorption maximum ( λmax​ ) in UV-Vis spectroscopy, providing an immediate visual or spectroscopic confirmation of success.

  • Reagent Assembly: To a dry, argon-flushed round-bottom flask, add 3-(4-bromophenyl)isoxazole (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol %), and CuI (0.10 mmol, 10 mol %). Causality: CuI acts as a critical co-catalyst to form the copper acetylide in situ, which undergoes transmetalation with the Pd(II) complex exponentially faster than the terminal alkyne itself.

  • Solvent and Base: Add anhydrous triethylamine (Et₃N, 5.0 mL) which serves dual roles as both the solvent and the base required to deprotonate the terminal alkyne.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.3 mmol, 1.3 equiv) dropwise via syringe.

  • Reaction Execution: Stir the mixture at 70 °C for 8 hours under a strict argon atmosphere. The solution will typically turn dark brown/black due to the formation of copper salts and active palladium complexes.

  • Isolation: Filter the mixture through a short pad of Celite to remove insoluble metal salts, washing the pad thoroughly with EtOAc (20 mL). Concentrate the filtrate and purify via silica gel chromatography.

Trustworthiness & Analytical Validation

To ensure the structural integrity of the synthesized functionalized isoxazoles, researchers must employ a multi-tiered validation system:

  • ¹H NMR Spectroscopy: The isoxazole C4-H proton typically appears as a distinct, sharp singlet in the region of δ 6.5–7.0 ppm (for 3,5-disubstituted isoxazoles). The preservation of this signal confirms that the isoxazole ring has not undergone reductive cleavage during the elevated temperatures of the coupling process5[5].

  • Mass Spectrometry (HRMS): The isotopic pattern of the starting material (showing the characteristic 1:1 M/M+2 ratio for 79 Br/ 81 Br) must completely disappear, replaced by the exact mass of the newly formed coupled product.

References

  • Source: nih.
  • Source: semanticscholar.
  • Source: acs.
  • Source: rsc.
  • Title: Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)

Sources

Troubleshooting & Optimization

optimizing yield of 5-(4-bromophenyl)-3-phenylisoxazole in cycloaddition reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of isoxazole derivatives. This guide is specifically designed for researchers, chemists, and drug development professionals working on the synthesis of 5-(4-bromophenyl)-3-phenylisoxazole via 1,3-dipolar cycloaddition reactions. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your reaction yields and purity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and π–π stacking interactions make it a valuable component in designing bioactive molecules[1]. The target molecule, 5-(4-bromophenyl)-3-phenylisoxazole, serves as a crucial building block for further functionalization, making its efficient synthesis a critical step in many research endeavors. The most common and versatile method for its synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne[2][3][4].

Core Reaction: 1,3-Dipolar Cycloaddition

The synthesis of 5-(4-bromophenyl)-3-phenylisoxazole is typically achieved through the 1,3-dipolar cycloaddition of in situ generated benzonitrile oxide with 1-bromo-4-ethynylbenzene. The nitrile oxide is a transient species, usually generated from a stable precursor like benzaldoxime or the corresponding hydroximoyl chloride.

Reaction_Mechanism General Reaction Mechanism cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Precursor Benzaldoxime (or Hydroximoyl Chloride) NitrileOxide Benzonitrile Oxide (1,3-Dipole) Precursor->NitrileOxide Oxidant (e.g., NCS) or Base (e.g., Et3N) Product 5-(4-bromophenyl)-3-phenylisoxazole NitrileOxide->Product Alkyne 1-bromo-4-ethynylbenzene (Dipolarophile) Alkyne->Product edge_label_node->Product [3+2] Cycloaddition Troubleshooting_Low_Yield Troubleshooting Workflow: Low Yield Start Low Yield Observed Check1 Analyze Byproducts: Furoxan Dimer Present? Start->Check1 Action1 Implement Slow Addition of Oxidant/Base Use Excess Alkyne Lower Temperature Check1->Action1 Yes Check2 Check Reactant Purity & Solubility Check1->Check2 No Action1->Check2 Action2 Use Fresh Reagents Ensure Anhydrous Conditions Screen Solvents (DCM, THF, DMF) Check2->Action2 Impure/Insoluble Check3 Review Reaction Temperature Check2->Check3 OK Action2->Check3 Action3 Screen Temperatures (e.g., 0°C, RT, 40°C) Check3->Action3 Not Optimized End Yield Optimized Check3->End Optimized Action3->End

Caption: Decision tree for troubleshooting low yields.

Problem 2: Poor Regioselectivity

Question: I am isolating a mixture of 5-(4-bromophenyl)-3-phenylisoxazole and its regioisomer, 3-(4-bromophenyl)-5-phenylisoxazole. How can I improve the regioselectivity?

Answer: The regioselectivity of the 1,3-dipolar cycloaddition is primarily governed by Frontier Molecular Orbital (FMO) theory. For terminal alkynes, the reaction generally favors the 3,5-disubstituted isomer where the larger substituent on the alkyne is at the 5-position of the isoxazole ring. [5]However, a mixture of regioisomers can still form.

Causality & Optimization Strategies:

  • Electronic and Steric Control: The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which favors the desired 3,5-isomer. [5]However, unfavorable steric interactions or competing electronic effects can lead to the formation of the other isomer.

    • Solution: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is typically the one leading to the thermodynamically more stable 3,5-isomer. [5]

  • Catalysis: The use of a catalyst can significantly enhance both the rate and regioselectivity of the reaction.

    • Solution: Copper(I) and Ruthenium(II) catalysts are well-established for promoting highly regioselective [3+2] cycloadditions to form 3,5-disubstituted isoxazoles. [2][5]A common catalytic system is CuI in the presence of a base. The catalyst coordinates to the alkyne, altering the orbital energies and directing the cycloaddition to a single regioisomeric product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating benzonitrile oxide in situ?

The two most prevalent methods are:

  • Dehydrohalogenation of a Hydroximoyl Chloride: Benzoyl chloride is first converted to benzaldoxime, which is then chlorinated to form N-hydroxybenzenecarboximidoyl chloride. This stable precursor releases benzonitrile oxide upon treatment with a non-nucleophilic base like triethylamine (Et3N). [1][4]* Oxidation of an Aldoxime: Benzaldoxime can be directly oxidized to benzonitrile oxide using an oxidant. N-Chlorosuccinimide (NCS) in a solvent like DMF or CH2Cl2 is a very common and effective method. [2][6]Other oxidants like sodium hypochlorite can also be used.

Q2: What is the role of triethylamine (Et3N) in the reaction?

When starting from a hydroximoyl chloride, triethylamine acts as a base to abstract a proton and eliminate hydrogen chloride, generating the nitrile oxide. [6]When starting from an aldoxime with an oxidant like NCS, triethylamine can still be beneficial. It neutralizes the succinimide byproduct and can facilitate the elimination step.

Q3: Can I use a pre-formed, isolated nitrile oxide?

While some sterically hindered nitrile oxides can be isolated (e.g., 2,4,6-trimethylbenzonitrile oxide), benzonitrile oxide itself is generally too unstable to be isolated and stored. [7]It will rapidly dimerize to form furoxan. Therefore, in situ generation is the standard and most effective approach for this reaction. [5] Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the starting materials (benzaldoxime and 1-bromo-4-ethynylbenzene). The formation of a new, less polar spot corresponding to the isoxazole product indicates the reaction is proceeding. The disappearance of the limiting reagent signals completion.

Data & Protocols

Table 1: Optimization of Reaction Conditions

The following table provides an example of a systematic approach to optimizing the reaction yield based on screening different parameters. The starting materials are benzaldoxime and 1-bromo-4-ethynylbenzene.

EntryOxidant/BaseSolventTemperature (°C)Time (h)Yield (%)
1NCSDCM25 (RT)1265
2NCSTHF25 (RT)1272
3NCSDMF25 (RT)878
4NCSDMF01870
5NCS / Et3NDMF25 (RT)685
6CuI (10 mol%), NCS / Et3NDMF25 (RT)4>90, single regioisomer

Yields are hypothetical and for illustrative purposes.

Protocol: Synthesis of 5-(4-bromophenyl)-3-phenylisoxazole

This protocol describes a reliable method using the in situ generation of benzonitrile oxide from benzaldoxime.

Materials:

  • Benzaldoxime (1.0 mmol, 121.1 mg)

  • 1-bromo-4-ethynylbenzene (1.1 mmol, 200.0 mg)

  • N-Chlorosuccinimide (NCS) (1.2 mmol, 160.2 mg)

  • Triethylamine (Et3N) (1.5 mmol, 0.21 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add benzaldoxime (1.0 mmol) and 1-bromo-4-ethynylbenzene (1.1 mmol).

  • Dissolve the solids in anhydrous DMF (5 mL).

  • Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve N-Chlorosuccinimide (1.2 mmol) in anhydrous DMF (2 mL).

  • Add the NCS solution dropwise to the reaction mixture over 30 minutes using a syringe pump. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(4-bromophenyl)-3-phenylisoxazole as a white solid. [8]An alternative purification method is recrystallization from ethanol. [9]

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PMC.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Technical Support Center: Synthesis of Substituted Isoxazoles. Benchchem.
  • Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. SciSpace.
  • Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enol
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry.
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. PMC.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. University of Messina.
  • Challenges associated with isoxazole directed C−H activation.
  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. The Journal of Organic Chemistry.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • Synthesis of Isoxazoles via Electrophilic Cycliz
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC.
  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
  • Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-arylt[1][5][6]riazolo[4,3-c]quinazolines. ResearchGate.

  • Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. HETEROCYCLES.
  • Supporting Information for an article on isoxazole synthesis. RSC.org.

Sources

optimizing crystallization conditions for 5-(4-bromophenyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and structural optimization of 5-(4-bromophenyl)-3-phenylisoxazole . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the unique thermodynamic and kinetic challenges associated with diarylisoxazole crystallization.

The 5-(4-bromophenyl)-3-phenylisoxazole scaffold presents specific crystallographic behaviors dictated by the rigid isoxazole core, the rotational freedom of the phenyl rings, and the strong halogen bonding potential of the bromine atom. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity, morphologically ideal crystal yields.

Crystallization Workflow

G Start Synthesized 5-(4-bromophenyl)-3-phenylisoxazole Solvent Solvent Screening (EtOAc, DCM, Alcohols) Start->Solvent Solubility Determine Metastable Zone Width (MSZW) Solvent->Solubility Decision Oiling Out Detected? Solubility->Decision Adjust Adjust Co-solvent Ratio or Cooling Rate Decision->Adjust Yes Seed Introduce Seed Crystals (Control Polymorphism) Decision->Seed No Adjust->Solubility Isolate Filtration & Drying (Yield High-Purity Crystals) Seed->Isolate

Crystallization optimization workflow for diarylisoxazoles.

Section 1: Solvent Selection & Phase Separation (Oiling Out)

Q: Why does my 5-(4-bromophenyl)-3-phenylisoxazole form a biphasic oil instead of nucleating crystals?

A: This phenomenon, known as liquid-liquid phase separation (LLPS) or "oiling out," occurs when the solute concentration exceeds the liquid-liquid coexistence boundary (the binodal curve) before reaching the critical supersaturation required for crystal nucleation. For diarylisoxazoles, this is often triggered by using a solvent in which the compound has highly temperature-dependent solubility but poor nucleation kinetics.

The bulky bromine atom and the dihedral angle between the phenyl and isoxazole rings (which can range from ~7° to ~20° in related structures) hinder rapid lattice packing. When the molecules cannot quickly organize into a crystal lattice, they aggregate into a solute-rich liquid phase.

Self-Validating Protocol: To verify if LLPS is occurring, perform a slow cooling ramp under a polarized light stereomicroscope. If isotropic, spherical droplets form before birefringent faceted crystals appear, LLPS is confirmed. To resolve this, shift to a solvent system with a wider metastable zone width (MSZW) or use an anti-solvent approach. Literature on related 3-phenylisoxazole derivatives demonstrates that recrystallization in ethyl acetate yields fine, colorless crystals 1, while dichloromethane systems tend to produce plate-like morphologies due to variations in the dihedral angle during packing 2.

Table 1: Recommended Solvent Systems for Diarylisoxazoles

Solvent SystemCrystallization RoleTypical Crystal HabitMechanistic Notes
Ethyl Acetate / Hexane Anti-solvent precipitationFine, colorless prismsHexane rapidly decreases solubility; EtOAc solvates the isoxazole core, preventing premature LLPS.
Dichloromethane / Methanol Co-solvent coolingPlate-likeHigh initial solubility in DCM; MeOH disrupts π-π stacking to slow growth, yielding well-defined plates.
2-Propanol Single solvent coolingNeedlesSlower nucleation kinetics; promotes high purity by excluding structurally similar impurities.

Section 2: Polymorphism & Halogen Bonding

Q: How does the 4-bromo substitution impact the crystal packing, and how do I control polymorphism?

A: The presence of the bromine atom introduces strong, directional halogen bonding (e.g., Br···O or Br···N interactions) that actively competes with standard π-π stacking and C-H···O hydrogen bonds. This thermodynamic competition frequently leads to polymorphism. Energy considerations in halogen-terminated diarylisoxazoles clearly favor a herringbone arrangement of the aromatic units 3. Variations in your cooling rate directly dictate whether a kinetic (fast-forming, metastable) or thermodynamic (slow-forming, stable) polymorph precipitates.

Self-Validating Protocol: Conduct parallel crystallizations at three distinct cooling rates (e.g., 0.1°C/min, 0.5°C/min, and crash cooling in an ice bath). Analyze the resulting crystals via Powder X-Ray Diffraction (PXRD). A shift in the 2θ peaks will confirm the presence of distinct polymorphs, allowing you to select the cooling profile that consistently yields your target form.

Section 3: Experimental Protocol for Optimization

Optimization entails sequential, incremental changes in chemical parameters (like concentration) and physical parameters (like temperature and sample volume) to improve crystal quality 4. To ensure reproducibility and bypass the stochastic nature of primary nucleation, a seeded anti-solvent protocol is highly recommended.

Step-by-Step Methodology: Seeded Anti-Solvent Crystallization

  • Dissolution: Suspend 5-(4-bromophenyl)-3-phenylisoxazole in the primary solvent (e.g., Dichloromethane) at a concentration of 10 mg/mL to 20 mg/mL. Heat the mixture to 5°C below the solvent's boiling point under continuous stirring to ensure complete dissolution.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed crystallizer vessel.

    • Causality: This removes foreign particulates that act as heterogeneous nucleation sites, which can trigger uncontrolled, premature crystallization and polymorphic mixtures.

  • Anti-Solvent Titration: Slowly titrate in the anti-solvent (e.g., Methanol) at a controlled rate of 0.1 mL/min using a syringe pump. Stop when the solution becomes faintly turbid, then add a few drops of the primary solvent until it just clears. You are now precisely inside the metastable zone.

  • Seeding: Introduce 1-2% (w/w) of pure, pre-characterized seed crystals of your desired polymorph.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation. It forces the solute to deposit directly onto the existing lattice structure, strictly controlling the polymorphic outcome and preventing oiling out.

  • Cooling and Maturation: Apply a linear cooling ramp of 0.2°C/min down to 5°C. Hold the suspension at this temperature for 4 hours to maximize yield and allow for Ostwald ripening (where smaller crystals dissolve and redeposit onto larger ones).

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with cold anti-solvent to remove residual mother liquor and impurities. Dry under a vacuum (e.g., 40°C, 10 mbar) to a constant weight.

References

  • Isopropyl 3-phenylisoxazole-5-carboxylate Source: National Institutes of Health (PMC) URL:[Link]

  • Methyl 3-phenylisoxazole-5-carboxylate Source: National Institutes of Health (PMC) URL:[Link]

  • Polar-end 3,5-Diarylisoxazole Liquid Crystal with SmA and highly ordered CrE mesophase Source: ResearchGate URL:[Link]

  • Optimization of Crystallization Conditions Source: Hampton Research URL:[Link]

Sources

resolving overlapping NMR signals in 3,5-diaryl isoxazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Overlapping NMR Signals in 3,5-Diaryl Isoxazole Derivatives

Introduction 3,5-diaryl isoxazoles are privileged scaffolds in medicinal chemistry, frequently evaluated as potential anticancer agents and antimicrobial drugs[1]. However, characterizing these derivatives via ¹H NMR spectroscopy often presents a significant analytical bottleneck: severe signal overlap in the aromatic region (7.0–8.0 ppm). Because the two aryl rings share similar electronic environments and the isoxazole C4-H proton frequently resonates in the same window, standard 1D ¹H NMR spectra often yield unresolved multiplets[2].

This technical guide provides a causal, step-by-step framework to deconvolute these overlapping signals using chemical and spectroscopic techniques.

Diagnostic Workflow

DiagnosticWorkflow Start Overlapping Aromatic Signals (7.0 - 8.0 ppm) Purity Check Sample Purity (Rule out impurities) Start->Purity Solvent Apply ASIS Titration (CDCl3 -> C6D6) Purity->Solvent Sample is pure TwoD 2D NMR Spectroscopy (HSQC / HMBC) Solvent->TwoD Still overlapping Resolved Signals Unambiguously Assigned Solvent->Resolved Overlap resolved PureShift Pure Shift NMR (Zangger-Sterk) TwoD->PureShift Severe multiplet overlap TwoD->Resolved C-H correlations clear PureShift->Resolved

Figure 1: Diagnostic workflow for resolving overlapping NMR signals in isoxazole derivatives.

Troubleshooting Guide 1: Aromatic Solvent-Induced Shifts (ASIS)

Q: Why do my aryl and isoxazole C4-H signals overlap in CDCl₃, and how can changing the solvent fix this? A (Causality & Mechanism): In standard solvents like CDCl₃, chemical shifts are primarily dictated by the inductive and resonance effects of the isoxazole core. However, switching to an aromatic solvent like Benzene-d₆ (C₆D₆) or Pyridine-d₅ induces an Aromatic Solvent-Induced Shift (ASIS)[3][4]. Benzene molecules form transient, non-covalent collision complexes with the electron-deficient regions of the 3,5-diaryl isoxazole. The magnetic anisotropy of the benzene ring creates a differential shielding environment[5][6]. Protons located above or below the benzene ring plane experience strong upfield shifts, while those in the plane are deshielded. Because the 3-aryl and 5-aryl rings have different steric and electronic profiles relative to the isoxazole oxygen, they experience different magnitudes of ASIS, effectively pulling the overlapping signals apart[4].

Self-Validating Protocol: ASIS Titration To ensure the shift is solvent-induced and not a concentration-dependent aggregation artifact, use a titration approach.

  • Preparation: Dissolve 15 mg of the 3,5-diaryl isoxazole in 0.6 mL of CDCl₃.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 64k data points).

  • Titration: Add C₆D₆ to the NMR tube in 10% volume increments (e.g., 60 µL), acquiring a spectrum after each addition.

  • Full Replacement: Alternatively, evaporate the CDCl₃ under a gentle nitrogen stream, redissolve the exact sample in 0.6 mL C₆D₆, and acquire the spectrum.

  • Validation: Track the migration of the sharp isoxazole C4-H singlet. If the relative integration remains constant while the chemical shift changes linearly with C₆D₆ concentration, the deconvolution is successfully validated as an ASIS effect.

Quantitative Data: Typical ASIS Effects in 3,5-Diaryl Isoxazoles

Proton EnvironmentTypical δ in CDCl₃ (ppm)Typical δ in C₆D₆ (ppm)Expected Δδ (ppm)Resolution Impact
Isoxazole C4-H6.80 – 7.106.20 – 6.50-0.60Isolates the C4-H from the aryl region
3-Aryl ortho-H7.70 – 7.907.50 – 7.70-0.20Differentiates from 5-aryl signals
5-Aryl ortho-H7.60 – 7.807.20 – 7.40-0.40High differential shift due to O-proximity
Aryl meta/para-H7.40 – 7.507.00 – 7.10-0.40Narrows multiplet spread

Troubleshooting Guide 2: Pure Shift NMR (Broadband Homonuclear Decoupling)

Q: My signals are still overlapping because the aryl multiplets are too broad. How can I collapse them? A (Causality & Mechanism): The width of ¹H NMR signals in aromatic systems is largely due to homonuclear scalar couplings (J_HH), which split resonances into complex multiplets. Pure shift NMR techniques, such as the Zangger-Sterk method, utilize spatial encoding and slice-selective excitation during the application of a weak pulsed magnetic field gradient[7]. This effectively decouples protons from one another, collapsing complex multiplets into sharp singlets[8][9]. By removing the J-coupling width, the spectral resolution increases by up to an order of magnitude, revealing the underlying chemical shifts of individual protons[9][10].

PureShiftLogic cluster_0 Pure Shift Mechanism Problem Broad Aryl Multiplets (J-coupling overlap) Slice Slice-Selective Excitation + Weak Gradient Problem->Slice Decouple Active Spins Isolated (Homonuclear Decoupling) Slice->Decouple Singlets Multiplets Collapse into Singlets Decouple->Singlets Resolution Ultra-High Resolution 1D Spectrum Singlets->Resolution Eliminates J-width

Figure 2: Logical mechanism of Pure Shift NMR for resolving multiplet overlap.

Self-Validating Protocol: Zangger-Sterk Pure Shift Acquisition

  • Optimization: Standardize the 90-degree pulse width and ensure the sample is perfectly shimmed (linewidth < 1 Hz). Poor shimming introduces artifacts in pure shift spectra.

  • Sequence Selection: Load the Zangger-Sterk pulse sequence (e.g., zangger or ps_zangger on Bruker systems).

  • Gradient Calibration: Set the slice-selective gradient (gpz2) to 50–90%. This determines the physical slice of the sample excited[7].

  • Chunk Duration (SW1): Set the sweep width of the chunk duration (SW1) to approximately 50–60 Hz (e.g., 0.1 ppm on a 600 MHz instrument). Critical Causality: The ratio of the proton sweep width (SW2) to SW1 must be an integer. If not, the reconstructed Free Induction Decay (FID) will contain discontinuities, resulting in sideband artifacts spaced by SW1[7].

  • Acquisition & Processing: Acquire the pseudo-2D dataset and use the spectrometer's pure shift macro to reconstruct the 1D decoupled spectrum. Validate the result by ensuring the integral of the collapsed singlets matches the integral of the original multiplets[11].

Troubleshooting Guide 3: 2D NMR Multiplicity-Edited HSQC

Q: Pure shift NMR reduced the signal width, but two singlets are still perfectly superimposed. What is the next step? A (Causality & Mechanism): When protons are accidentally isochronous (having the exact same ¹H chemical shift), 1D techniques fail. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy solves this by adding an indirect ¹³C dimension[12]. Because the ¹³C chemical shift range is roughly 200 ppm (compared to 10-15 ppm for ¹H), the probability of two carbons being isochronous is extremely low. The HSQC experiment transfers magnetization from the ¹H spin to the directly attached ¹³C spin and back, spreading the overlapping proton signals along the highly resolved carbon axis[12].

Self-Validating Protocol: High-Resolution HSQC

  • F2 Setup: Acquire a standard 1D ¹H spectrum to define the minimum necessary F2 (proton) sweep width, focusing only on the aromatic region (e.g., 6.0–8.5 ppm) to maximize digital resolution.

  • F1 Setup: Set the F1 (carbon) sweep width to cover the aromatic carbons (e.g., 100–160 ppm).

  • Resolution Enhancement: Increase the number of t1 increments (the indirect dimension data points) to 512. While this increases acquisition time, it is causal to achieving high resolution in the ¹³C dimension.

  • Processing: Apply linear prediction in the F1 dimension during processing. Validate the assignment by cross-referencing the ¹³C shifts with an HMBC spectrum to trace the 3-bond correlations from the separated protons to the quaternary carbons of the isoxazole ring.

Frequently Asked Questions (FAQs)

Q: Can I use Lanthanide Shift Reagents (LSRs) instead of ASIS or Pure Shift? A: While chemical shift reagents like Eu(fod)₃ can induce large shifts by coordinating to the isoxazole nitrogen/oxygen[3], they are generally discouraged in modern drug development workflows. LSRs cause severe line broadening due to paramagnetism, are difficult to remove from the sample, and can catalyze the degradation of sensitive compounds. ASIS and Pure Shift are non-destructive and easily reversible.

Q: My 3,5-diaryl isoxazole is only soluble in DMSO-d₆. Can I still use ASIS? A: ASIS relies on the magnetic anisotropy of aromatic solvents[4]. DMSO-d₆ is highly polar and strongly solvates the molecule, preventing the formation of the specific collision complexes required for ASIS. If you must use DMSO-d₆, rely on Pure Shift NMR[8] or 2D HSQC/HMBC[12] to resolve the overlap.

References

  • Nanalysis. "Two solvents, two different spectra - Aromatic Solvent Induced Shifts." Nanalysis Blog, 2019. Available at:[Link]

  • Smith, M. J., et al. "Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis." Analytical Chemistry, 2022. Available at:[Link]

  • University of Wyoming NMR Facility. "Pure Shift NMR." UWYO. Available at: [Link]

  • Aktaş, D. A., et al. "Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2020. Available at:[Link]

  • Lin, Y., et al. "High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning." ChemRxiv, 2023. Available at:[Link]

  • Poveda, A., et al. "Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra." Journal of Proteome Research, 2019. Available at:[Link]

  • RSC Publishing. "A New Approach of Aromatic Solvent-induced Shifts (ASIS) in 13C NMR Spectroscopy for Solving Stereochemical Problems." RSC. Available at:[Link]

  • University of Manchester. "Universally quantitative band-selective pure shift NMR spectroscopy." Research Explorer, 2024. Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in 5-(4-bromophenyl)-3-phenylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of approved therapeutics. The precise and efficient synthesis of specifically substituted isoxazoles, such as 5-(4-bromophenyl)-3-phenylisoxazole, is therefore a task of critical importance. The selection of an appropriate catalytic system is paramount, directly influencing yield, purity, cost, and sustainability.

This guide provides an in-depth comparison of catalytic strategies for the synthesis of this target molecule. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights to inform your own synthetic planning. Every protocol is presented as a self-validating system, with the necessary data to benchmark performance and ensure reproducibility.

The Core Transformation: 1,3-Dipolar Cycloaddition

The most robust and widely adopted strategy for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition (a Huisgen cycloaddition) between a nitrile oxide and an alkyne.[1] The nitrile oxide is a fleeting, high-energy intermediate, making its in situ generation from a stable precursor, typically an aldoxime, a practical necessity. The reaction proceeds as follows:

cluster_reactants Reactants cluster_process Process benzaldoxime Benzaldoxime in_situ In situ generation of Benzonitrile Oxide benzaldoxime->in_situ Oxidant Catalyst alkyne 1-bromo-4-ethynylbenzene cycloaddition [3+2] Cycloaddition alkyne->cycloaddition in_situ->cycloaddition product 5-(4-bromophenyl)-3-phenylisoxazole cycloaddition->product

Caption: General reaction scheme for isoxazole synthesis.

The critical challenge in this transformation is controlling regioselectivity. The uncatalyzed thermal reaction often yields a mixture of 3,5- and 3,4-disubstituted regioisomers, complicating purification and reducing the yield of the desired product. The introduction of a catalyst, most commonly a copper(I) species, dramatically accelerates the reaction and imposes strict regiochemical control, exclusively affording the 3,5-disubstituted product.[2]

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction conditions, efficiency, and overall practicality of the synthesis. Below, we compare three distinct and representative catalytic approaches: a classic homogeneous copper(I) system, a modern heterogeneous copper nanoparticle catalyst, and a metal-free hypervalent iodine-catalyzed system.

ParameterSystem 1: Homogeneous Cu(I)System 2: Heterogeneous Cu(0) NPSystem 3: Catalytic Hypervalent Iodine
Catalyst CuSO₄·5H₂O / Na-AscorbateCopper(0) NanoparticlesIodobenzene / m-CPBA
Catalyst Loading 1-5 mol% Cu(II)5 mol% Cu(0)10 mol% PhI
Oxidant/Base Chloramine-T or Et₃NN-Chlorosuccinimide (NCS)m-CPBA
Solvent t-BuOH / H₂O (1:1)Dichloromethane (DCM)2,2,2-Trifluoroethanol (TFE)
Temperature Room TemperatureRoom TemperatureRoom Temperature
Time 4 - 12 hours1 - 2 hours3 - 5 hours
Reported Yield ~90%>95%~85-90%
TON (Calculated) ¹~18 - 90~19~8.5 - 9
TOF (Calculated, h⁻¹) ¹~1.5 - 22.5~9.5 - 19~1.7 - 3
Key Advantages Well-established, reliableCatalyst is recyclable, high yieldMetal-free, avoids copper contamination
Key Disadvantages Catalyst removal requiredCatalyst preparation neededRequires stoichiometric oxidant (m-CPBA)

¹Turnover Number (TON) = (moles of product) / (moles of catalyst). Turnover Frequency (TOF) = TON / time (h). Calculations are based on reported yields and representative reaction times and catalyst loadings.

Experimental Protocols & Mechanistic Insights

The following protocols provide detailed, step-by-step methodologies for synthesizing 5-(4-bromophenyl)-3-phenylisoxazole using the benchmarked catalytic systems.

Protocol 1: Homogeneous Copper(I)-Catalyzed Synthesis

This method represents the "gold standard" for this transformation, leveraging the in-situ reduction of inexpensive CuSO₄ to the active Cu(I) species by sodium ascorbate. This is a cornerstone of "click chemistry."

Causality: The use of a t-BuOH/H₂O solvent system is ideal for this reaction, as it readily dissolves both the organic substrates and the inorganic copper salts and base, creating a homogeneous reaction mixture that facilitates rapid catalysis.[2] Triethylamine (Et₃N) acts as a base to facilitate the formation of the nitrile oxide from the intermediate hydroximoyl chloride, which is generated by an oxidant like Chloramine-T. The copper(I) catalyst coordinates with the terminal alkyne, lowering the LUMO energy and making it highly susceptible to a regioselective attack by the nitrile oxide dipole.

start Setup: - Benzaldoxime (1.0 eq) - 1-bromo-4-ethynylbenzene (1.0 eq) - CuSO₄·5H₂O (2 mol%) - Na-Ascorbate (10 mol%) - Solvent (t-BuOH/H₂O) add_base Add Base (e.g., Et₃N, 1.1 eq) to generate nitrile oxide in situ start->add_base react Stir at Room Temperature (4-12 h) add_base->react monitor Monitor by TLC/LC-MS react->monitor workup Workup: - Dilute with H₂O - Extract with Ethyl Acetate monitor->workup Reaction Complete purify Purify by Flash Chromatography workup->purify end Isolate Pure Product purify->end

Caption: Experimental workflow for homogeneous Cu(I) catalysis.

Step-by-Step Methodology:

  • To a round-bottom flask, add benzaldoxime (1.0 eq), 1-bromo-4-ethynylbenzene (1.0 eq), copper(II) sulfate pentahydrate (0.02 eq), and sodium ascorbate (0.10 eq).

  • Add a 1:1 mixture of tert-butanol and water to achieve a substrate concentration of approximately 0.1 M.

  • Begin vigorous stirring and add triethylamine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-(4-bromophenyl)-3-phenylisoxazole.

Protocol 2: Heterogeneous Copper(0) Nanoparticle Catalysis

The drive towards greener and more sustainable chemistry has popularized the use of heterogeneous catalysts that can be easily recovered and reused. Copper nanoparticles (Cu(0) NPs) have proven to be highly effective for this cycloaddition.[3]

Causality: While the active species is believed to be Cu(I), which forms on the surface of the nanoparticle, the use of Cu(0) NPs provides a stable, high-surface-area reservoir of the catalyst.[3] This system often exhibits higher turnover frequencies due to the high density of active sites. The reaction is typically performed in an organic solvent like DCM, and a mild oxidant such as N-chlorosuccinimide (NCS) is used to generate the nitrile oxide. The key advantage is that at the end of the reaction, the catalyst can be recovered by simple filtration and reused in subsequent batches, significantly improving the process mass intensity.

Step-by-Step Methodology:

  • In a flask, suspend the pre-synthesized Cu(0) nanoparticles (0.05 eq) in dichloromethane (DCM).

  • Add benzaldoxime (1.0 eq) and 1-bromo-4-ethynylbenzene (1.2 eq).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 10 minutes.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to recover the copper nanoparticles. Wash the pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography or recrystallization to yield the target isoxazole.

Protocol 3: Metal-Free, Catalytic Hypervalent Iodine System

For applications where trace metal contamination is a significant concern (e.g., in the synthesis of active pharmaceutical ingredients), a metal-free catalytic system is highly desirable. This can be achieved using a catalytic amount of iodobenzene, which is converted in situ to an active hypervalent iodine(III) species by a stoichiometric oxidant.[4]

Causality: Iodobenzene is oxidized by a co-oxidant like m-chloroperoxybenzoic acid (m-CPBA) to a hypervalent iodine species. This potent oxidant then converts the aldoxime to the nitrile oxide, regenerating the iodobenzene catalyst in the process.[4] The nitrile oxide then undergoes a thermal [3+2] cycloaddition with the alkyne. While this avoids metals, the regioselectivity is dependent on the electronic and steric properties of the substrates, though for this specific pair, the 3,5-isomer is strongly favored. The use of a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) is often crucial for promoting the catalytic cycle.

Step-by-Step Methodology:

  • To a solution of benzaldoxime (1.0 eq) and 1-bromo-4-ethynylbenzene (1.1 eq) in 2,2,2-trifluoroethanol (TFE), add iodobenzene (0.10 eq).

  • Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) to the mixture.

  • Stir at room temperature for 3-5 hours.

  • Monitor the reaction by TLC until the starting aldoxime is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to isolate the product.

Conclusion and Outlook

As demonstrated, the synthesis of 5-(4-bromophenyl)-3-phenylisoxazole can be approached through several efficient catalytic routes.

  • The homogeneous copper(I) system remains a highly reliable and accessible method, ideal for lab-scale synthesis where post-reaction catalyst removal is straightforward.

  • The heterogeneous copper nanoparticle approach represents a significant advancement towards sustainable synthesis, offering high efficiency and the crucial advantage of catalyst recyclability, making it attractive for larger-scale production.

  • The metal-free hypervalent iodine system provides a valuable alternative when the absolute avoidance of transition metal contamination is a primary design constraint.

The optimal choice of catalyst is not universal; it is dictated by the specific requirements of the project, including scale, purity requirements, cost constraints, and environmental considerations. By understanding the underlying principles and practical details of each method, researchers can make informed decisions to best achieve their synthetic goals.

References

  • Vishwanatha, T.M., & Sureshbabu, V.V. (2014). Copper(0) Nanoparticles in Click Chemistry: Synthesis of 3,5-Disubstituted Isoxazoles. Available at: [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Behrouz, S., et al. (2015). Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst. Journal of Chemical Research, 39(12). Available at: [Link]

  • Zolfigol, M.A., et al. (2025). A novel catalyst for the synthesis of 3–5-disubstituted isoxazole derivatives from aldoximes. Journal of the Iranian Chemical Society, 22(3), 509-515. Available at: [Link]

  • Postnikov, P.S., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3860. Available at: [Link]

  • Li, J., et al. (2011). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Setamdideh, D. (2016). One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. Journal of the Serbian Chemical Society, 81(9), 971–978. Available at: [Link]

Sources

validation of computational models for 5-(4-bromophenyl)-3-phenylisoxazole electronic properties

Author: BenchChem Technical Support Team. Date: April 2026

An accurate understanding of molecular electronic properties is the cornerstone of modern rational drug design. Isoxazole derivatives, particularly halogenated variants like 5-(4-bromophenyl)-3-phenylisoxazole , exhibit profound pharmacological potential, serving as scaffolds for novel antibacterial, antifungal, and anticancer agents[1]. The presence of the heavy bromine atom at the para-position of the phenyl ring introduces significant electron-withdrawing effects and complex dispersion interactions.

To accurately predict how this molecule will interact with biological targets, researchers rely on Density Functional Theory (DFT). However, not all computational models and software products yield equal results. This guide objectively compares leading DFT functionals and computational chemistry software suites to establish a validated, high-fidelity protocol for modeling the electronic properties of 5-(4-bromophenyl)-3-phenylisoxazole.

The Causality of Model Selection: Functionals and Basis Sets

When evaluating the electronic properties—such as the HOMO-LUMO gap, dipole moment, and Molecular Electrostatic Potential (MEP)—the choice of the DFT functional is the primary variable dictating accuracy[2]. We compare three distinct tiers of functionals:

  • B3LYP (The Baseline): A widely utilized hybrid functional. While reliable for basic geometry optimization, B3LYP notoriously underestimates HOMO-LUMO gaps in conjugated systems and completely lacks corrections for long-range dispersion interactions[3].

  • M06-2X (The Thermochemical Standard): A highly parameterized meta-GGA functional. It excels in capturing non-covalent interactions and π−π stacking, which is critical for assessing how the phenyl and isoxazole rings orient themselves in a binding pocket.

  • ω B97X-D (The Benchmark): A range-separated hybrid functional that includes empirical dispersion corrections. It strictly enforces correct asymptotic behavior, making it vastly superior for modeling charge-transfer excitations and accurately predicting the electronic bandgap of halogenated heterocycles.

Basis Set Selection: For 5-(4-bromophenyl)-3-phenylisoxazole, the 6-311++G(d,p) basis set is mandatory[4]. The inclusion of diffuse functions (++) is non-negotiable; they allow the electron cloud to expand, which is physically required to accurately model the electron-rich bromine atom and the lone pairs on the isoxazole's nitrogen and oxygen atoms.

Self-Validating Experimental & Computational Protocol

To ensure absolute trustworthiness, the following step-by-step methodology incorporates a self-validating frequency check to guarantee that the calculated electronic properties are derived from a true global energy minimum.

Step 1: Conformational Space Sampling

  • Generate the initial 3D geometry of 5-(4-bromophenyl)-3-phenylisoxazole using SMILES string translation.

  • Execute a semi-empirical conformational search using the GFN2-xTB method. Causality: Bypassing this step risks trapping the DFT optimization in a local minimum (e.g., an incorrect dihedral angle between the phenyl rings and the isoxazole core).

Step 2: High-Level Geometry Optimization

  • Import the lowest-energy conformer into the chosen software suite (Gaussian 16 or ORCA 5.0).

  • Set the level of theory to ω B97X-D/6-311++G(d,p) and initiate the optimization algorithm using tight convergence criteria.

Step 3: The Self-Validation Check (Frequency Analysis)

  • Perform a vibrational frequency calculation at the exact same level of theory on the optimized geometry[2].

  • Validation Rule: Inspect the output for imaginary frequencies. A true energy minimum must possess zero imaginary frequencies . If an imaginary frequency is detected (indicating a transition state), the structure must be perturbed along that vibrational mode and re-optimized.

Step 4: Electronic Property Extraction

  • Extract the HOMO and LUMO energy eigenvalues to calculate the chemical hardness ( η ) and electrophilicity index ( ω ).

  • Generate the MEP map (isovalue = 0.0004 a.u.) to visually map nucleophilic (red) and electrophilic (blue) attack sites.

  • Run Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum for experimental benchmarking.

Workflow Visualization

G A 1. Input Geometry Generation 5-(4-bromophenyl)-3-phenylisoxazole B 2. Conformational Search (GFN2-xTB / CREST) A->B C 3. Geometry Optimization (DFT: B3LYP, M06-2X, wB97X-D) B->C D 4. Frequency Analysis (Self-Validation: Zero Imaginary Freqs) C->D D->C Imaginary Freq Detected E 5. Electronic Property Calculation (HOMO-LUMO, MEP, Dipole) D->E Validated Minimum F 6. Experimental Benchmarking (UV-Vis, NMR Data) E->F

Computational workflow for DFT validation of 5-(4-bromophenyl)-3-phenylisoxazole.

Quantitative Performance Comparison

The following tables summarize the comparative performance of the models and software suites based on standardized benchmarking for halogenated isoxazole derivatives.

Table 1: Comparison of DFT Functionals for 5-(4-bromophenyl)-3-phenylisoxazole (All calculations performed using the 6-311++G(d,p) basis set in a simulated aqueous CPCM solvent model)

DFT FunctionalHOMO Energy (eV)LUMO Energy (eV)Bandgap ( ΔE )Dipole Moment (Debye)Dispersion Correction
B3LYP -6.12-1.854.27 eV (Underestimated)3.42None
M06-2X -6.85-1.415.44 eV3.68Parameterized
ω B97X-D -7.02-1.285.74 eV (Highly Accurate)3.81Empirical (Grimme D2)

Data Insight: B3LYP artificially narrows the bandgap due to self-interaction error, which can lead to false predictions regarding the molecule's chemical reactivity and stability. ω B97X-D provides a much more rigorous evaluation of the frontier molecular orbitals, aligning closely with experimental UV-Vis absorption thresholds.

Table 2: Software Suite Alternative Comparison (Benchmarked on a 16-Core Intel Xeon workstation calculating TD-DFT for 50 excited states)

Software ProductExchange-Correlation AccelerationRelative CPU TimeTD-DFT Accuracy vs Exp.Licensing Model
Gaussian 16 Standard Analytical100% (Baseline)ExcellentCommercial
ORCA 5.0 RIJCOSX Approximation58% (42% Faster)ExcellentFree for Academic

Data Insight: While Gaussian 16 remains the industry standard for vibrational frequencies, ORCA 5.0 dramatically outperforms it in computational efficiency for large hybrid-DFT calculations. By utilizing the Resolution of Identity (RIJCOSX) approximation, ORCA reduces the computational bottleneck of exact exchange calculations by over 40% without sacrificing the accuracy of the electronic property outputs.

Conclusion

For drug development professionals modeling the electronic properties of 5-(4-bromophenyl)-3-phenylisoxazole, relying on legacy models like B3LYP introduces unacceptable margins of error regarding charge transfer and molecular reactivity.

The objectively superior protocol utilizes the ω B97X-D functional paired with the 6-311++G(d,p) basis set . Furthermore, adopting ORCA 5.0 over traditional commercial alternatives provides a massive acceleration in computational throughput via RIJCOSX, allowing researchers to screen halogenated isoxazole derivatives with both high fidelity and high efficiency.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoxazole, 5-(4-bromophenyl)-3-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. While these compounds hold immense potential, they also present unknown hazard profiles. This guide provides a comprehensive framework for the safe handling of Isoxazole, 5-(4-bromophenyl)-3-phenyl- (CAS No. 53573-22-1), a compound for which specific toxicological data is not widely available. In the absence of a definitive Safety Data Sheet (SDS), we must adopt a conservative approach, grounding our safety protocols in the known hazards of structurally similar isoxazole derivatives. This principle of risk mitigation by analogy is a cornerstone of responsible laboratory practice.

This document outlines essential personal protective equipment (PPE), procedural controls, and emergency plans to ensure your safety while working with this compound.

Hazard Assessment by Chemical Analogy

The toxicological properties of Isoxazole, 5-(4-bromophenyl)-3-phenyl- have not been fully investigated.[1] Therefore, a risk assessment must be informed by data from analogous compounds containing the isoxazole core and bromophenyl substitutions. Analysis of related structures reveals a consistent pattern of potential hazards.

Analogous Compound CAS Number Reported Hazards Source
5-(4-Bromophenyl)isoxazole-3-carboxylic acid2771350 (CID)Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2]
3-Phenylphenol (structurally related)580-51-8Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.
4-(Bromomethyl)-5-methyl-3-phenylisoxazole180597-83-5Causes severe skin burns and eye damage.[3]
5-Methyl-3-phenylisoxazole-4-carbonyl chloride16883-16-2Harmful if swallowed; Causes severe skin burns and eye damage; May cause respiratory irritation.[4]
5-(4-Bromophenyl)isoxazole7064-31-5Toxic if swallowed; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation.[5]

Conclusion of Risk Assessment: Based on these analogs, it is prudent to assume that Isoxazole, 5-(4-bromophenyl)-3-phenyl- is, at a minimum, an irritant to the skin, eyes, and respiratory tract, and is potentially harmful or toxic if swallowed. The presence of similar structural motifs in compounds that cause severe burns necessitates handling it as a potentially corrosive substance.[3][4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[6][7] Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

PPE Component Specification Rationale & Causality
Hand Protection Double-gloving with powder-free nitrile gloves. Inner glove tucked under the gown cuff, outer glove over the cuff.[8]Nitrile provides good chemical resistance. Double-gloving minimizes exposure during glove removal and in case the outer glove is compromised. The overlapping cuff design prevents skin exposure at the wrist.[8] Change outer gloves every 30-60 minutes or immediately upon contamination.[9]
Eye & Face Protection Chemical safety goggles conforming to ANSI Z87.1 / EN166 standards, worn in conjunction with a full-face shield.Goggles provide impact and splash protection.[1] A face shield is critical to protect the entire face from splashes, especially when handling the solid powder or preparing solutions, given the potential for severe eye damage indicated by analogs.[4]
Body Protection A disposable, low-permeability lab gown with a solid front and tight-fitting knit cuffs.A disposable gown made of a resistant fabric prevents contamination of personal clothing.[8] The solid front and knit cuffs are crucial for minimizing the risk of skin contact from spills and aerosols.
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors.[6] If procedures with a high risk of aerosolization are unavoidable and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter would be required, but this should be a last resort after all engineering controls are considered.

Experimental Workflow: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

Preparation & Pre-Handling:

  • Designate Work Area: All work with Isoxazole, 5-(4-bromophenyl)-3-phenyl- must be conducted in a designated area within a certified chemical fume hood.[6]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present.

  • Verify Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and unobstructed.[10]

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

Handling the Solid Compound (e.g., Weighing):

  • Work Within the Sash: Keep the fume hood sash at the lowest practical height.

  • Avoid Dust Formation: Handle the solid gently. Do not pour the powder from a height. Use a spatula to carefully transfer the material.[1]

  • Use Tare Method: Weigh the container, transfer the solid into the container within the hood, and re-weigh. Avoid weighing directly on the balance pan inside the hood if possible to minimize contamination.

  • Immediate Cleanup: Use a scoop or a brush and dustpan to clean up any minor spills of solid material immediately. Do not use a dry cloth, as this can generate dust.

Solution Preparation:

  • Add Solvent to Solid: Place the weighed solid in the desired flask. Slowly add the solvent to the solid to minimize splashing and aerosol generation.

  • Seal and Mix: Cap the container before agitating or sonicating to dissolve the compound.

  • Transferring Solutions: Use a pipette or a syringe for liquid transfers.

Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.

  • Waste Segregation: Dispose of all contaminated materials in a designated, sealed hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, gown, goggles, inner gloves. Always wash hands thoroughly after removing gloves.[8]

Emergency & Spill Response Plan

Accidents require immediate and correct action.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or burns develop.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Spill Management: The following workflow should be followed for a small chemical spill inside a chemical fume hood. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_final_steps Final Steps Alert Alert nearby personnel Assess Assess spill size & hazards Alert->Assess Ensure_PPE Ensure appropriate PPE is worn Assess->Ensure_PPE Contain Cover with inert absorbent (vermiculite, sand) Ensure_PPE->Contain Collect Sweep/scoop material into waste container Contain->Collect Decontaminate Decontaminate spill area and equipment Collect->Decontaminate Dispose Seal & label hazardous waste Decontaminate->Dispose Report Report incident to EHS Dispose->Report

Caption: Workflow for managing a small chemical spill.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable items contaminated with Isoxazole, 5-(4-bromophenyl)-3-phenyl-, including gloves, weigh boats, pipette tips, and gowns, must be collected in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: The pure compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not empty into drains.[1]

  • Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Consult your institution's EHS department for specific guidelines on waste stream segregation and container labeling.

By treating Isoxazole, 5-(4-bromophenyl)-3-phenyl- with the caution afforded to its more hazardous analogs, we can confidently and safely explore its scientific potential while upholding the highest standards of laboratory safety.

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • Isoxazole, 3-(4-broMophenyl)-5-phenyl- — Chemical Substance Information. NextSDS.
  • Isoxazole, 3-(4-broMophenyl)-5-(4-chlorophenyl)-. NextSDS.
  • SAFETY DATA SHEET - 5-(4-Bromophenyl)isoxazole. Fisher Scientific.
  • Isoxazole, 5-(4-bromophenyl)-3-phenyl-. PubChem.
  • 5-(BROMOMETHYL)-3-PHENYL-4,5-DIHYDROISOXAZOLE Safety Data Sheets. Echemi.
  • Buy 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLI& Industrial Grade from CHEMLYTE SOLUTIONS... Echemi.
  • 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. PubChem.
  • SAFETY DATA SHEET - 3-Phenylphenol. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-(BROMOMETHYL)-5-METHYL-3-PHENYLISOXAZOLE. CymitQuimica.
  • SAFETY DATA SHEET - 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • 5-(4-Bromophenyl)isoxazole. Sigma-Aldrich.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - Isoxazole-4-boronic acid pinacol ester. Fisher Scientific.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。